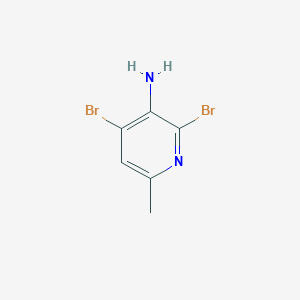

2,4-Dibromo-6-methylpyridin-3-amine

概要

説明

2,4-Dibromo-6-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H6Br2N2 and its molecular weight is 265.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Ring Transformations and Aminations

- Reactions of 2,4-Dibromo-6-methylpyridin-3-amine with nucleophiles like potassium amide in liquid ammonia have led to significant insights. These reactions involve unusual ring transformations and meta-rearrangements, forming compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).

Aminations Involving Pyridyne Intermediates

- Amination of bromo-derivatives of pyridine, which are structurally similar to this compound, has been studied, revealing the formation of compounds via intermediates like pyridynes (Pieterse & Hertog, 2010).

Synthesis and Structural Analysis in Chemistry

- Synthesis and structure of trialkyltantalum complexes using ligands related to this compound have been explored. These studies provide insights into different coordination environments and the stability of these complexes (Noor, Kretschmer, & Kempe, 2006).

Role in Catalysis and Organic Reactions

- The compound and its derivatives have been utilized in various organic reactions, demonstrating their versatility in synthetic chemistry. These reactions include palladium-catalyzed imine hydrolysis and Suzuki cross-coupling reactions, which are fundamental in creating complex organic compounds (Ahmad et al., 2019).

Safety and Hazards

作用機序

Target of Action

It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the bromine and amine groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Pyridine derivatives can participate in various biochemical processes, potentially affecting multiple pathways depending on their specific targets .

Result of Action

Pyridine derivatives have been associated with various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylpyridin-3-amine . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

生化学分析

Biochemical Properties

2,4-Dibromo-6-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting their function and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of kinases and phosphatases. For example, this compound can inhibit the activity of protein kinase C, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA. The effects of this compound on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of cytochrome P450 by binding to its heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. The degradation of this compound can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can be metabolized to form various byproducts, which can further participate in biochemical reactions. The metabolism of this compound can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, this compound can interact with membrane transporters, influencing its uptake and distribution within cells. The localization and accumulation of this compound can affect its biological activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and DNA .

特性

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYPRZZXMHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435407 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-26-6 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)